molecular formula C24H25Cl2NO8 B1200948 6-[[(1S,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]-methylcarbamoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

6-[[(1S,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]-methylcarbamoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

Cat. No.: B1200948
M. Wt: 526.4 g/mol
InChI Key: IFPBIAXQORQOIY-FQAKDOLHSA-N
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Description

1-O-{4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-ylcarbamoyl}hexopyranuronic acid is a complex organic compound characterized by its unique structural features. This compound contains a dichlorophenyl group, a tetrahydronaphthalene moiety, and a hexopyranuronic acid unit, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-O-{4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-ylcarbamoyl}hexopyranuronic acid typically involves multiple steps, including the formation of the tetrahydronaphthalene core, the introduction of the dichlorophenyl group, and the attachment of the hexopyranuronic acid unit. Common synthetic routes may involve:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale application of the aforementioned synthetic routes, optimized for yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-O-{4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-ylcarbamoyl}hexopyranuronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-O-{4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-ylcarbamoyl}hexopyranuronic acid involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-O-{4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-ylcarbamoyl}hexopyranuronic acid is unique due to its combination of structural features, which confer specific chemical and biological properties.

Properties

Molecular Formula

C24H25Cl2NO8

Molecular Weight

526.4 g/mol

IUPAC Name

6-[[(1S,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]-methylcarbamoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C24H25Cl2NO8/c1-27(24(33)35-23-20(30)18(28)19(29)21(34-23)22(31)32)17-9-7-12(13-4-2-3-5-14(13)17)11-6-8-15(25)16(26)10-11/h2-6,8,10,12,17-21,23,28-30H,7,9H2,1H3,(H,31,32)/t12-,17-,18?,19?,20?,21?,23?/m0/s1

InChI Key

IFPBIAXQORQOIY-FQAKDOLHSA-N

Isomeric SMILES

CN([C@H]1CC[C@H](C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl)C(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O

Canonical SMILES

CN(C1CCC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl)C(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O

Synonyms

SCAEG
sertraline carbamic acid ester glucuronide
sertraline carbamoyl-O-glucuronide

Origin of Product

United States

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